

Spectroscopic Profile of 8-Hydroxyquinaldine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Hydroxyquinaldine**

Cat. No.: **B167061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Hydroxyquinaldine** (also known as 2-methyl-8-quinolinol), a heterocyclic compound of significant interest in medicinal chemistry and analytical applications. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **8-Hydroxyquinaldine**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **8-Hydroxyquinaldine**, respectively.

Table 1: ^1H NMR Spectroscopic Data for **8-Hydroxyquinaldine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
Data not explicitly found in search results			

Note: While specific ^1H NMR data with chemical shifts and coupling constants for **8-Hydroxyquinaldine** were not explicitly found in the provided search results, data for the closely related compound 8-Hydroxyquinoline is available and can be used for comparative analysis. For 8-Hydroxyquinoline, proton signals are observed in the aromatic region, with distinct chemical shifts and coupling patterns characteristic of the quinoline ring structure.[1][2]

Table 2: ^{13}C NMR Spectroscopic Data for **8-Hydroxyquinaldine**

Chemical Shift (δ) (ppm)	Assignment
Data not explicitly found in search results	

Note: A ^{13}C NMR spectrum for **8-Hydroxyquinaldine** is mentioned in PubChem, sourced from Fluka AG, Buchs, Switzerland, but the specific chemical shifts are not listed.[3] For the related compound 8-Hydroxyquinoline, ^{13}C NMR data is available, showing characteristic signals for the carbon atoms of the quinoline ring system.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **8-Hydroxyquinaldine** reveals characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **8-Hydroxyquinaldine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
See Note	O-H stretch (phenolic)	[5][6]	
See Note	C-H stretch (aromatic and methyl)	[5][6]	
See Note	C=C and C=N stretching (quinoline ring)	[6]	
See Note	C-O stretch (phenolic)	[6]	
See Note	Out-of-plane C-H bending	[6]	

Note: The NIST WebBook provides a gas-phase IR spectrum of 8-Quinolinol, 2-methyl- (**8-Hydroxyquinaldine**).^[5] PubChem also indicates the availability of FTIR spectra.^[3] While a detailed table with precise peak positions and assignments for **8-Hydroxyquinaldine** was not found, the expected characteristic absorptions for the phenolic O-H group, aromatic and methyl C-H groups, the quinoline ring C=C and C=N bonds, and the phenolic C-O bond are present in the spectra of related quinoline derivatives.^[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as **8-Hydroxyquinaldine**.

Table 4: UV-Vis Spectroscopic Data for **8-Hydroxyquinaldine**

Solvent	λ _{max} (nm)	Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹)	Reference
Ethanol	See Note	See Note	[7]
Chloroform	See Note	See Note	[7]
n-Hexane	See Note	See Note	[7]

Note: Specific UV-Vis absorption maxima (λ_{max}) and molar absorptivity (ϵ) values for **8-Hydroxyquinaldine** were not explicitly detailed in the search results. However, the UV-Vis spectra of the parent compound, 8-Hydroxyquinoline, have been studied in various solvents, showing characteristic absorption bands related to the electronic transitions of the quinoline ring.^{[7][8]} The presence of the methyl group in **8-Hydroxyquinaldine** would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to 8-Hydroxyquinoline.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **8-Hydroxyquinaldine** for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-25 mg of **8-Hydroxyquinaldine** for ¹H NMR and 50-100 mg for ¹³C NMR.^[9]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean, dry vial.^{[9][10]}
 - If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.^[9]
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution if not already present in the solvent.
 - Cap the NMR tube securely.
- Instrument Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[11]
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[11]

- Data Acquisition (^1H NMR):
 - Load a standard proton experiment parameter set.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 10 ppm for organic molecules).[12]
 - Set the number of scans (e.g., 8, 16, or 32) depending on the sample concentration to achieve an adequate signal-to-noise ratio.[12]
 - Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the relaxation of the nuclei between pulses.[13]
 - Acquire the Free Induction Decay (FID).
- Data Acquisition (^{13}C NMR):
 - Load a standard carbon experiment parameter set, typically with proton decoupling.[11]
 - Set the spectral width to cover the entire range of ^{13}C chemical shifts (e.g., 0-220 ppm). [11]
 - Set the number of scans, which will generally be higher than for ^1H NMR due to the lower natural abundance of ^{13}C .[14]
 - Use a suitable relaxation delay, which may need to be longer for quaternary carbons.[13] [14]
 - Acquire the FID.

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[11]
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]
 - Perform baseline correction to obtain a flat baseline.[11]
 - Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.[11]
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Identify the chemical shifts of the peaks in both ^1H and ^{13}C spectra and analyze the splitting patterns (coupling constants) in the ^1H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **8-Hydroxyquinaldine** to identify its functional groups.

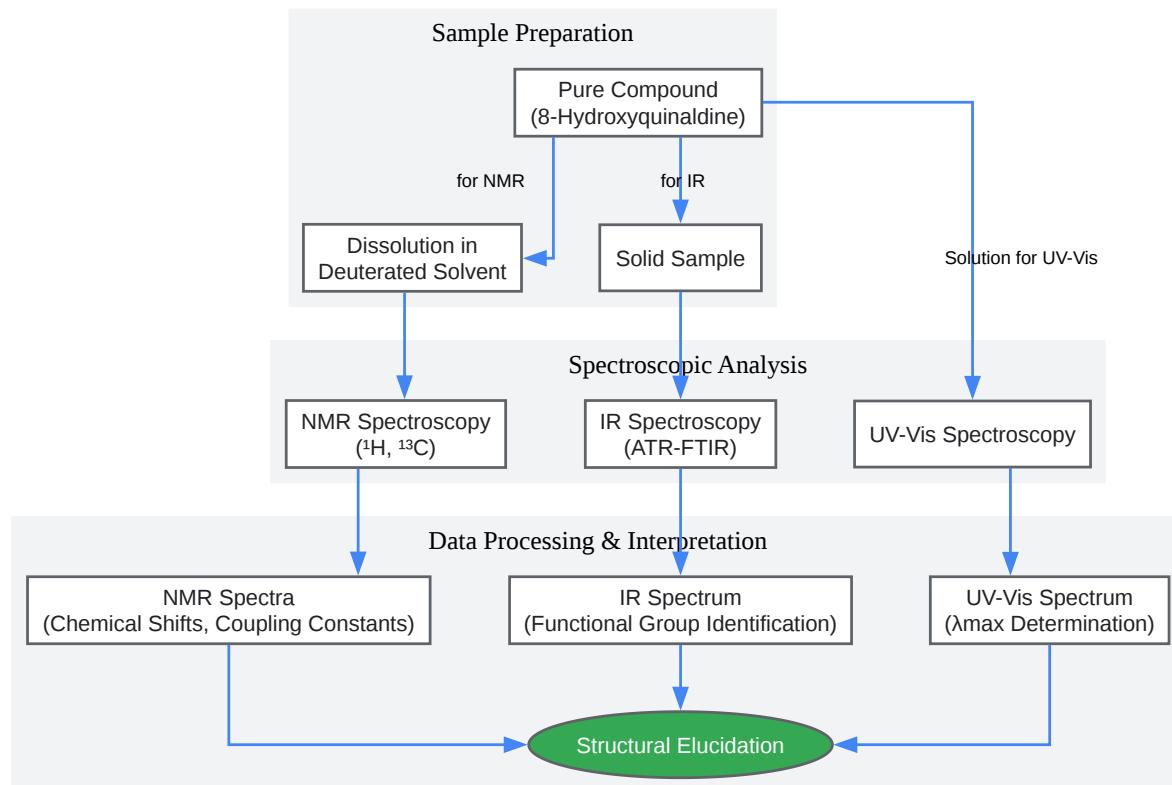
Methodology:

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[15][16]
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO_2 and water vapor).[15]
- Sample Preparation and Measurement:
 - Place a small amount of solid **8-Hydroxyquinaldine** powder directly onto the ATR crystal. [16]
 - Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal surface.[16]

- Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the **8-Hydroxyquinaldine** molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **8-Hydroxyquinaldine** to determine its absorption maxima (λ_{max}).


Methodology:

- Sample Preparation:
 - Prepare a stock solution of **8-Hydroxyquinaldine** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).
 - From the stock solution, prepare a series of dilutions to a concentration range that will give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
- Instrument Setup and Measurement:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[17]
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).[18]
 - Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or measure it as a baseline.[18]
 - Fill another quartz cuvette with the sample solution.
 - Place the sample cuvette in the sample beam path.

- Record the absorption spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance versus wavelength (nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance at λ_{max} versus the concentration of the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using the Beer-Lambert law.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **8-Hydroxyquinaldine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]
- 5. 8-Quinolinol, 2-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uaic.ro [chem.uaic.ro]
- 8. 8-Hydroxyquinoline [webbook.nist.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. emory.edu [emory.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. mt.com [mt.com]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 8-Hydroxyquinaldine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167061#spectroscopic-data-of-8-hydroxyquinaldine-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com